
1,1'-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene and under nitrogen protection to prevent oxidation . The yields of the products can be quite high, often exceeding 90%, making this method efficient and suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method must be scalable, safe, and cost-effective. The method involving the reaction of amines with phenyl isothiocyanate meets these criteria due to its low toxicity, low cost, and high yield. This method also produces fewer by-products, making it environmentally friendly and easier to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent and under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) depend on the specific reagents and conditions used. For example, reactions with amines typically yield thiourea derivatives, while reactions with alcohols can produce isothiocyanate esters .
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Industry: Used in the production of polymers and other materials due to its reactive isothiocyanate groups.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) involves its reactive isothiocyanate groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting their function. For example, its inhibition of aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme, preventing it from catalyzing its normal reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate compound with similar reactivity but different substituents on the benzene ring.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar types of reactions.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is unique due to its dual isothiocyanate groups and the presence of a sulfonyl linkage, which can provide additional reactivity and binding sites compared to simpler isothiocyanates. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and in the modification of biomolecules .
Propiedades
Número CAS |
40939-81-9 |
|---|---|
Fórmula molecular |
C26H16N2O4S3 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2-isothiocyanato-4-(3-isothiocyanato-4-phenoxyphenyl)sulfonyl-1-phenoxybenzene |
InChI |
InChI=1S/C26H16N2O4S3/c29-35(30,21-11-13-25(23(15-21)27-17-33)31-19-7-3-1-4-8-19)22-12-14-26(24(16-22)28-18-34)32-20-9-5-2-6-10-20/h1-16H |
Clave InChI |
GTFHAIFECNAAJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC=C4)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


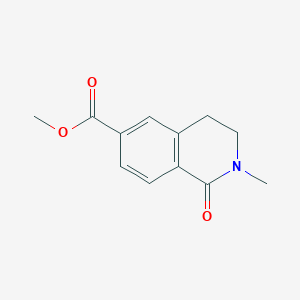

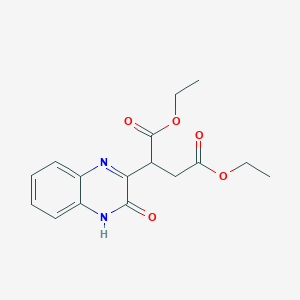
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

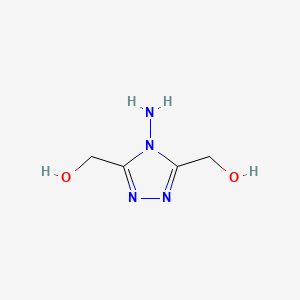
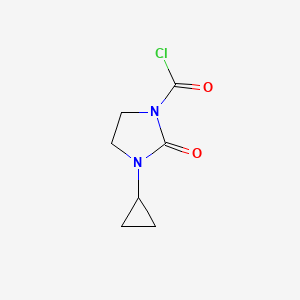


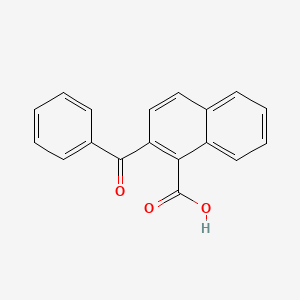
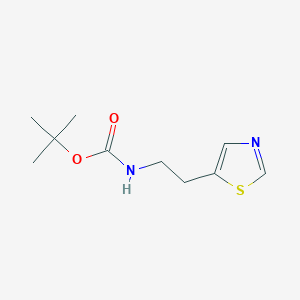
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
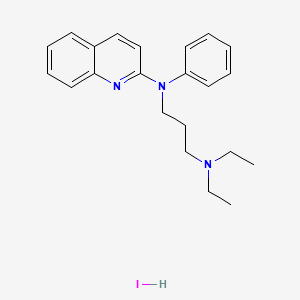
![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
